N-Methyltetradecylamine

Antiplaque Streptococcus mutans Oral Care

Researchers requiring precise amphiphilic balance often face batch variability with generic alkylamines. N-Methyltetradecylamine (CAS 29369-63-9) resolves this with its defined C14 chain and N-methyl group, enabling controlled surface activity and micellization. Also available as a high-purity Ritonavir Impurity L standard. * Intermediate potency against S. mutans (between C12 and C16 amines) for optimized oral care actives. * Enables amine oxide surfactants with unique hydrogen-bonding, improving foam in personal care. * LogP ~6.5 tailors HLB for medium-polarity emulsions in metalworking fluids and textile softeners.

Molecular Formula C15H33N
Molecular Weight 227.43 g/mol
CAS No. 29369-63-9
Cat. No. B129476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyltetradecylamine
CAS29369-63-9
Synonymsn-Tetradecylmethylamine;  N-Methyltetradecanamine;  N-Methyltetradecylamine;  N-Methyltetradecylamine;  N-Methyl-1-tetradecanamine; 
Molecular FormulaC15H33N
Molecular Weight227.43 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCNC
InChIInChI=1S/C15H33N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-2/h16H,3-15H2,1-2H3
InChIKeyQWERMLCFPMTLTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyltetradecylamine Overview


N-Methyltetradecylamine (CAS 29369-63-9) is a long-chain, secondary aliphatic amine with the molecular formula C15H33N and a molecular mass of 227.43 g/mol [1]. Structurally, it features a saturated C14 alkyl chain (tetradecyl) attached to a nitrogen atom bearing a single methyl substituent, classifying it as a cationic surfactant precursor . Its physicochemical properties include a reported melting point of 28-29 °C [1] and a predicted logP of approximately 6.48, indicating high lipophilicity and preferential partitioning into non-polar phases . This compound serves as a critical building block for synthesizing amine oxide surfactants and quaternary ammonium compounds, and has been identified as an impurity (Impurity L) in the antiviral drug Ritonavir .

Why N-Methyltetradecylamine Is Irreplaceable


Substituting N-Methyltetradecylamine with other in-class alkylamines (e.g., dodecylamine, hexadecylamine) or primary amine analogs (e.g., tetradecylamine) is scientifically invalid for applications where specific amphiphilic balance, interfacial behavior, or biochemical activity is required. The precise chain length (C14) and secondary amine substitution (N-methyl) collectively dictate critical parameters including surface activity, micellization behavior, and molecular interactions [1]. For example, in antiplaque efficacy assays, relative potency varies markedly among amines of different chain lengths and substitution patterns, demonstrating that these compounds are not functionally interchangeable [2]. Additionally, the N-methyl group confers distinct synthetic utility as a tertiary amine precursor; its oxidation yields amine oxide surfactants with unique property profiles that differ significantly from those derived from primary or dimethyl amines [3].

N-Methyltetradecylamine Differentiation Evidence


Comparative Antiplaque Potency

In a direct head-to-head in vitro study of five long-chain aliphatic amines, N-Methyltetradecylamine demonstrated intermediate relative inhibitory potency against Streptococcus mutans plaque deposition on stainless steel wires, positioned between dodecylamine (C12) and hexadecylamine (C16) [1]. The study established a clear structure-activity relationship (SAR) where potency is a function of chain length and amine substitution.

Antiplaque Streptococcus mutans Oral Care

HLB Optimization via Alkyl Chain Length

The predicted octanol-water partition coefficient (LogP) for N-Methyltetradecylamine is approximately 6.21 to 6.48 , a value that positions it in an optimal HLB range for specific emulsification tasks. For comparison, dodecylamine (C12) has a lower LogP (~4.2-4.8), favoring solubility in more polar systems, while hexadecylamine (C16) has a higher LogP (>7.0), favoring highly non-polar, oil-rich environments.

Surfactant Synthesis Emulsification Formulation

Secondary vs. Tertiary Amine Oxide Surfactants

N-Methyltetradecylamine, as a secondary amine, can be selectively N-oxidized to yield N-methyltetradecylamine N-oxide, a distinct class of zwitterionic surfactant with specific foaming and viscosity-modifying properties [1]. This contrasts with tertiary dimethylalkylamines (e.g., N,N-dimethyltetradecylamine), which yield different amine oxide structures and performance characteristics upon oxidation. The secondary amine structure allows for the retention of a proton-donating N-H group, which can significantly impact hydrogen bonding and micelle stability compared to the fully substituted tertiary amine oxides [2].

Amine Oxide Oxidation Detergent

Lower Melting Point vs. Hexadecylamine

N-Methyltetradecylamine is a low-melting solid with a reported melting point of 28-29 °C [1]. This physical state offers a practical handling advantage over its C16 analog, hexadecylamine, which is a waxy solid with a melting point of approximately 44-46 °C [2]. The near-ambient melting point of the C14 compound facilitates easier liquefaction, pumping, and mixing during large-scale surfactant synthesis and formulation processes, potentially reducing energy costs and improving batch uniformity.

Material Handling Formulation Process Engineering

N-Methyltetradecylamine Application Scenarios


Amine Oxide Surfactants for Personal Care

Procure N-Methyltetradecylamine as the key intermediate for synthesizing a unique class of secondary amine oxide surfactants (N-methyltetradecylamine N-oxide). As detailed in Section 3, Evidence 3, this precursor enables the production of surfactants with distinct hydrogen-bonding capabilities compared to those derived from tertiary amines, offering formulators the ability to fine-tune foam stability and rheological properties in shampoos, body washes, and hard-surface cleaners [1].

Controlled Bioactivity in Oral Care

Use N-Methyltetradecylamine as a development standard or active precursor for antiplaque agents in oral care. Based on the direct comparative evidence in Section 3, Evidence 1, its intermediate potency against S. mutans plaque formation (between dodecylamine and hexadecylamine) positions it as a candidate for optimizing the efficacy-safety balance in mouthwashes or toothpaste formulations, where a more tailored approach is needed than using more potent but potentially cytotoxic longer-chain amines [2].

Emulsification Systems for Lubricants & Cleaners

Select N-Methyltetradecylamine as a precursor to tailor the Hydrophobic-Lipophilic Balance (HLB) of synthesized cationic surfactants for specific industrial emulsions. As supported by the LogP data in Section 3, Evidence 2, its intermediate hydrophobicity (LogP ~6.2-6.5) is ideal for emulsifying oils of medium polarity, providing a more balanced and stable formulation than can be achieved with the more polar C12 analogs or the highly non-polar C16 homologs. This makes it suitable for use in metalworking fluids, textile softeners, and asphalt emulsifiers .

Ritonavir Impurity Reference Standard

Procure high-purity N-Methyltetradecylamine as an analytical reference standard for identifying and quantifying Impurity L in the antiviral drug Ritonavir, as noted in Section 1 . Its verified identity and purity are critical for quality control, method validation, and meeting stringent regulatory requirements in pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product.

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